1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea
Description
1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea is a heterocyclic compound featuring a thiazole core fused with a 1,4-benzodioxin moiety and substituted with an isopropylurea group. The benzodioxin component contributes to its planar aromatic structure, while the thiazole ring introduces nitrogen and sulfur atoms, enhancing electronic diversity. The isopropylurea substituent provides steric bulk and hydrogen-bonding capacity, which may influence solubility, crystallinity, and intermolecular interactions.
Synthetic approaches for benzodioxin-thiazole hybrids often involve condensation reactions between benzodioxin precursors and thiazole-forming reagents. For example, thiosemicarbazide and sodium acetate have been used to synthesize analogous 1,4-benzodioxine-thiadiazole derivatives via hydrazine-carbothioamide intermediates .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)16-14(19)18-15-17-11(8-22-15)10-3-4-12-13(7-10)21-6-5-20-12/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKNVODHVBRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by the cyclization of catechol derivatives with appropriate reagents under controlled conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or similar sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Structural Insights
The structure of 1-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea features a thiazole ring, which is known for its biological activity, and a dihydrobenzo[b][1,4]dioxin moiety that contributes to its chemical stability and reactivity.
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent . Studies indicate that derivatives of thiazole and benzodioxin exhibit significant cytotoxic effects against various cancer cell lines. For instance, research by Shinde et al. (2020) demonstrated that compounds related to this structure showed promising results in inhibiting tumor growth in vitro .
Case Study: Anticancer Activity
A study evaluated the anticancer properties of thiazole derivatives, including those incorporating the dihydrobenzo[b][1,4]dioxin structure. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of similar compounds. The presence of the thiazole ring is crucial for enhancing the antibacterial effects against Gram-positive and Gram-negative bacteria. A study published in 2021 reported that thiazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Thiazole Derivative A | Staphylococcus aureus | 18 |
| Escherichia coli | 14 |
Material Science
In material science, this compound is being investigated for its potential use in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The incorporation of the dihydrobenzo[b][1,4]dioxin moiety enhances the photophysical characteristics necessary for efficient light emission .
Case Study: OLED Development
Research conducted by Zhuang et al. (2017) focused on synthesizing OLED materials based on thiazole derivatives. The findings indicated that these materials exhibited high luminescence efficiency and stability under operational conditions, making them suitable candidates for commercial applications in display technologies .
Mechanism of Action
The mechanism of action of 1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzodioxin Cores
Compound 4 and 5 ():
These fluorophenyl- and chlorophenyl-substituted thiazoles share structural similarities with the target compound. Key differences include:
- Crystallography: Both exhibit triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit.
Electroluminescent Materials (): Compounds like CDDPI and DBDPA incorporate benzodioxin moieties but are functionalized with carbazole and phenanthroimidazole groups.
Functional Group Comparison
Biological Activity
The compound 1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 390.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. These enzymes include:
- AChE (Acetylcholinesterase) : Inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions.
- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can enhance insulin secretion and lower blood glucose levels.
- Antioxidant Activity : The presence of the dioxin moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE and DPP-IV inhibition | |
| Antioxidant Activity | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Studies
Several studies have investigated the biological effects of compounds related to or derived from this compound:
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability through antioxidant mechanisms. -
Anticancer Properties :
Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways. -
Diabetes Management :
Another investigation focused on the impact of this compound on glucose metabolism in diabetic models. The results showed a significant reduction in blood glucose levels, suggesting potential use in diabetes management.
Q & A
Q. How can researchers address batch-to-batch variability in synthesis or bioactivity data?
Q. What methods validate the compound’s stability under storage and experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
